![molecular formula C8H8ClNO2 B2411014 1-[(1R)-1-chloroethyl]-3-nitrobenzene CAS No. 2137086-61-2](/img/structure/B2411014.png)
1-[(1R)-1-chloroethyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-chloroethyl]-3-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH3Cl) attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-[(1R)-1-chloroethyl]-3-nitrobenzene typically involves the nitration of 1-chloroethylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the electrophilic substitution of the nitro group onto the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(1R)-1-chloroethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1R)-1-chloroethyl]-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-chloroethyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying biomolecules such as DNA and proteins. These interactions can result in antimicrobial, anticancer, or other biological activities .
Comparison with Similar Compounds
1-[(1R)-1-chloroethyl]-3-nitrobenzene can be compared with other similar compounds such as:
1-chloro-2-nitrobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-ethyl-3-nitrobenzene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-[(1S)-1-chloroethyl]-3-nitrobenzene: The stereoisomer of the compound, which may have different biological activities due to the difference in spatial arrangement.
Properties
IUPAC Name |
1-[(1R)-1-chloroethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNNJGVSGUAF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
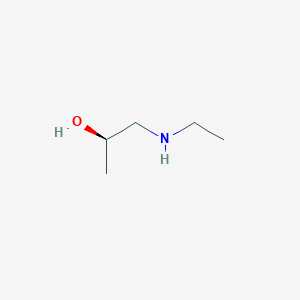
![2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
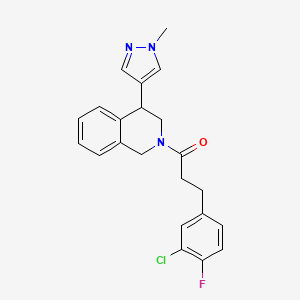
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
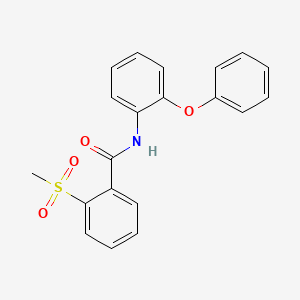
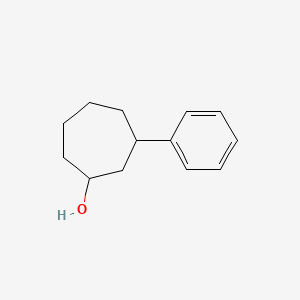
![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
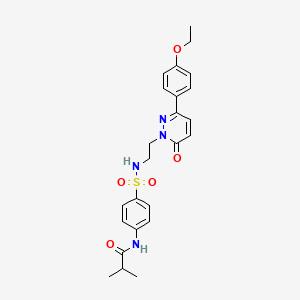
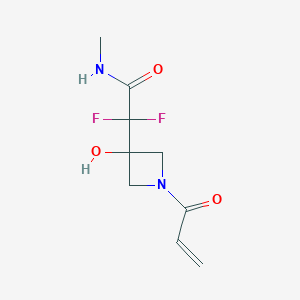
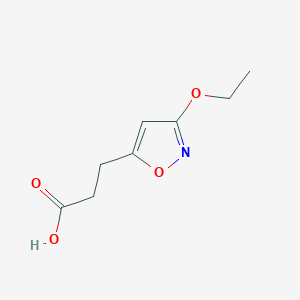
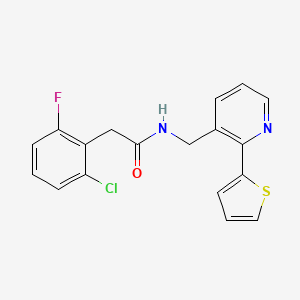
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
